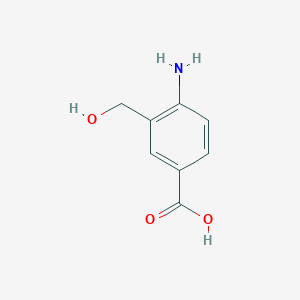
4-Amino-3-(hydroxymethyl)benzoic acid
Vue d'ensemble
Description
4-Amino-3-(hydroxymethyl)benzoic acid: is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, featuring an amino group at the 4-position and a hydroxymethyl group at the 3-position
Safety and Hazards
4-Amino-3-(hydroxymethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Mécanisme D'action
Target of Action
It’s structurally similar to 4-aminosalicylic acid, which is known to target dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component in the biosynthesis of nucleotides.
Mode of Action
Based on its structural similarity to 4-aminosalicylic acid, it may interfere with the activity of dihydropteroate synthase, thereby disrupting the synthesis of folic acid .
Biochemical Pathways
If it indeed inhibits dihydropteroate synthase like 4-aminosalicylic acid, it would disrupt the folate pathway, leading to a decrease in the biosynthesis of purines and thymidylate . This could potentially affect DNA replication and repair, protein synthesis, and other cellular processes that rely on these nucleotides.
Result of Action
If it acts similarly to 4-Aminosalicylic acid, it could potentially lead to a disruption in the biosynthesis of purines and thymidylate , affecting various cellular processes.
Analyse Biochimique
Biochemical Properties
4-Amino-3-(hydroxymethyl)benzoic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One notable interaction is with the enzyme 4-hydroxybenzoate 3-hydroxylase, which catalyzes the hydroxylation of 4-aminobenzoic acid to produce 4-amino-3-hydroxybenzoic acid . This interaction is crucial for the biosynthesis of certain aromatic compounds. Additionally, this compound can act as a precursor in the synthesis of polybenzoxazole polymers, which are known for their thermal stability and mechanical strength .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. This compound also exhibits antimicrobial and cytotoxic properties, making it a potential candidate for drug development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, such as 4-hydroxybenzoate 3-hydroxylase, and facilitate the hydroxylation of aromatic compounds . This binding interaction is essential for the compound’s role in biosynthetic pathways. Additionally, this compound can influence gene expression by acting as a precursor for the synthesis of other bioactive molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under aerobic and anaerobic conditions, maintaining a constant concentration in culture media . Its stability can be affected by the presence of certain enzymes, which can convert it into other compounds. For example, in Escherichia coli, this compound is rapidly converted to 3-acetylamino-4-hydroxybenzoic acid .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic effects, such as growth retardation in Escherichia coli . At lower doses, it can be used effectively in various biochemical applications without causing significant adverse effects. The optimal dosage for specific applications depends on the desired outcome and the biological system being studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. In Streptomyces griseus, it is produced through a two-step catalyzed reaction from L-aspartate-4-semialdehyde and dihydroxyacetone phosphate . This compound is also a metabolic intermediate in the biosynthesis of grixazone, a bioactive compound with potential therapeutic applications . The enzymes GriI and GriH play a crucial role in these metabolic pathways by catalyzing the necessary reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within different cellular compartments can influence its activity and function, as it may be localized to specific organelles where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria or endoplasmic reticulum, where it participates in essential biochemical reactions. The precise localization of this compound can affect its interactions with other biomolecules and its overall efficacy in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4-Amino-3-(hydroxymethyl)benzoic acid involves the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid. This intermediate is then reduced to yield this compound . The reaction conditions typically involve:
Nitration: 3-hydroxybenzoic acid is dissolved in acetonitrile, and cerium ammonium nitrate is added slowly at room temperature. The reaction mixture is stirred overnight.
Reduction: The nitro compound is reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
4-Amino-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 4-Amino-3-carboxybenzoic acid.
Reduction: The amino group can be reduced to form 4-Hydroxy-3-(hydroxymethyl)benzoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Amino-3-carboxybenzoic acid.
Reduction: 4-Hydroxy-3-(hydroxymethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-3-(hydroxymethyl)benzoic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-aminobenzoic acid: This compound is similar in structure but has the amino and hydroxyl groups reversed.
4-Hydroxy-3-aminobenzoic acid: Another similar compound with the hydroxyl and amino groups swapped.
Uniqueness:
4-Amino-3-(hydroxymethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specific biological applications.
Propriétés
IUPAC Name |
4-amino-3-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKLMQFSKEQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)

![7-chloro-4-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B3034033.png)


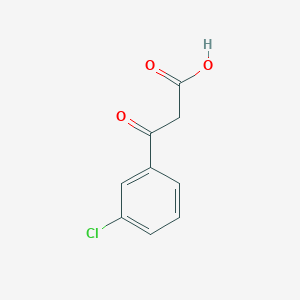
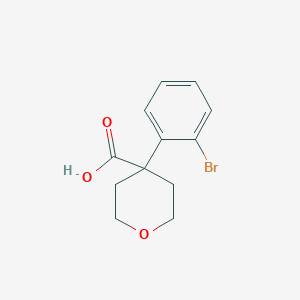
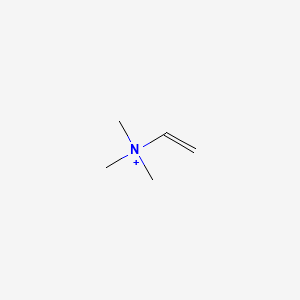

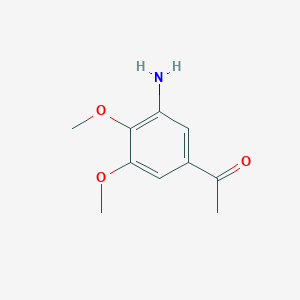
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
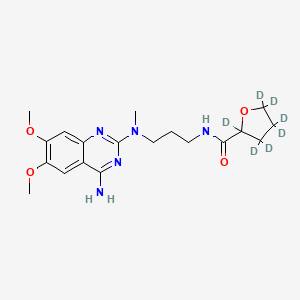
![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)
